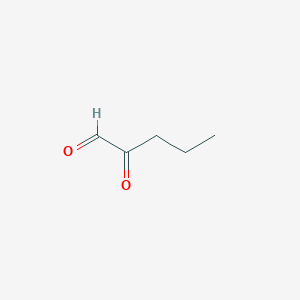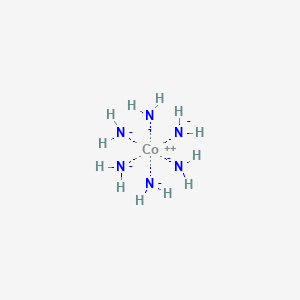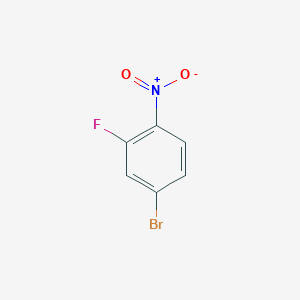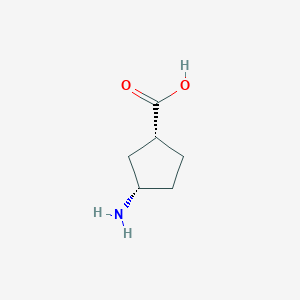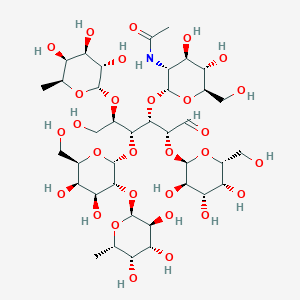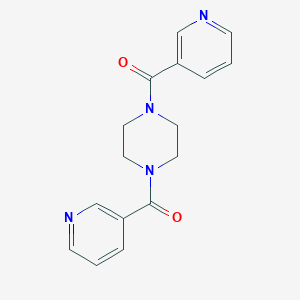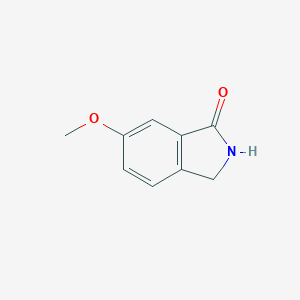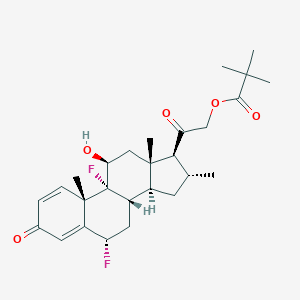
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Vue d'ensemble
Description
(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13Cl2NO3S and its molecular weight is 298.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalyse asymétrique
Les oxaziridines, y compris la (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, sont devenues des agents de transfert d'oxygène et d'azote puissants et élégants pour un large éventail de nucléophiles, en raison de leurs réactivités remarquablement élevées et réglables . Ils ont été utilisés dans la catalyse asymétrique impliquant l'oxydation, l'amination, la cycloaddition et la déracémisation .
Réactions d'oxydation
L'introduction d'un groupe attracteur d'électrons sur l'atome d'azote en position 2, comme les N -phosphinoyles et les N -sulfonyl oxaziridines, communément appelés réactifs de Davis, augmenterait la capacité de l'atome d'azote à partir et, par conséquent, faciliterait le transfert d'atomes d'oxygène .
Réactions d'amination
Les oxaziridines pourraient servir de réactifs de transfert d'azote électrophile lorsque le substituant N est petit, comme les N -H, N -alkoxycarbonyle et les N -alkyle oxaziridines .
Cycloaddition asymétrique
En 1997, le groupe Dmitrienko a réalisé une aminohydroxylation anormale de 2-benzènesulfonyl-3-aryloxaziridines (réactifs de Davis) avec des indoles pour obtenir les cycles 1,3-oxazolidinoindole inhabituels plutôt que les 2,3-époxydes d'indole ou leurs dérivés .
Synthèse des oxazétidines
Une approche photoredox permettant la synthèse en une étape d'oxazétidines avec un groupe –NH libre via l'utilisation combinée d'alcyne, de thiophénol et d'azide a été rapportée . L'oxazétidine synthétisée avec le groupe –NH libre était suffisamment stable pour diverses transformations en fin de synthèse telles que la méthylation, l'acétylation, la tosylation et la réaction d'ouverture de cycle pour donner des α-aminocétones synthétiquement utiles .
Transformations en fin de synthèse
L'oxazétidine synthétisée avec le groupe –NH libre était suffisamment stable pour diverses transformations en fin de synthèse telles que la méthylation, l'acétylation, la tosylation et la réaction d'ouverture de cycle pour donner des α-aminocétones synthétiquement utiles .
Mécanisme D'action
Target of Action
The primary targets of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are a variety of nucleophiles . These include organometallic compounds, enolates, silyl enol ethers, alkenes, arenes, thiols, thioethers, selenides, nitrogen nucleophiles, and C-H bonds in organic synthesis .
Mode of Action
This compound is an oxaziridine derivative, which is a three-membered heterocycle containing oxygen, nitrogen, and carbon . The mode of action involves the electrophilic transfer of both oxygen and nitrogen due to the presence of the highly strained three-membered ring and the relatively weak N-O bond . The nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .
Biochemical Pathways
These reactions are facilitated by the unusual electronics of the oxaziridine system .
Result of Action
The result of the compound’s action is the formation of various oxidized products, depending on the nucleophile involved . For example, it can lead to the formation of α-hydroxy carbonyl compounds from ketones or esters . The exact molecular and cellular effects would depend on the specific reaction and the substrates involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be enhanced by the protonation of the basic nitrogen in the three-membered strained ring, affording the active oxaziridinium-like intermediates in situ
Propriétés
IUPAC Name |
(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-VYBWYVTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452762 | |
| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139628-16-3 | |
| Record name | (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine interesting for synthesizing chiral tetrathiafulvalene-sulfoxides?
A1: this compound is a chiral oxidizing agent capable of introducing a chiral sulfoxide group into tetrathiafulvalenes. This is particularly interesting because these chiral TTF-sulfoxides have potential applications in materials science, particularly in the development of chiral conductors and molecular electronics. [, ]
Q2: How effective is this compound in achieving enantioselective oxidation of different tetrathiafulvalenes?
A2: Research indicates that the enantioselectivity of the oxidation reaction using this compound varies depending on the specific tetrathiafulvalene substrate. While weak enantioselectivities were observed for TTF and TMTTF, and a racemic mixture was obtained for TMT-TTF, a promising enantioselectivity of up to 44% ee was achieved for BEDT-TTF. This suggests that the structure of the tetrathiafulvalene significantly influences the degree of chiral induction during the oxidation process. []
Q3: Are there any computational studies that shed light on the mechanism of this chiral oxidation reaction?
A3: Yes, Time-dependent DFT calculations, supported by electronic circular dichroism spectra, were employed to investigate the reaction mechanism. These studies allowed researchers to assign the absolute configuration (R) to the major enantiomer of BEDT-TTF-SO when (+)-sulfonyl-oxaziridine was used as the oxygen transfer reagent. This provides valuable insights into the stereochemical course of the oxidation reaction and can guide the design of more efficient chiral oxidizing agents. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


